1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid molecular weight
1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid molecular weight
An In-depth Technical Guide to 1-methyl-5-propyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. As a substituted pyrazole, it serves as a versatile building block for the synthesis of more complex molecules. This document details its core molecular attributes, with a specific focus on the precise determination of its molecular weight, alongside validated protocols for its synthesis, characterization, and an exploration of its applications.
Core Molecular Attributes
A foundational understanding of a molecule begins with its fundamental properties. These identifiers are critical for database searches, regulatory submissions, and accurate experimental design.
Chemical Identity
The compound is unambiguously identified by several key metrics, summarized below.
| Identifier | Value |
| IUPAC Name | 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid |
| Molecular Formula | C₈H₁₂N₂O₂[1][2][3] |
| CAS Numbers | 706819-84-3, 440102-32-9[1] |
| Canonical SMILES | CCCC1=C(C=NN1C)C(O)=O[1] |
| InChI Key | SEGBPLNWVCOUIV-UHFFFAOYSA-N[1][2] |
Molecular Structure
The structural arrangement of the atoms dictates the molecule's chemical behavior and its potential for interaction with biological targets. The pyrazole core is substituted at the 1-position with a methyl group, the 4-position with a carboxylic acid, and the 5-position with a propyl group.
Caption: 2D structure of 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid.
Physicochemical Properties
The physical properties of the compound are essential for handling, formulation, and experimental setup.
| Property | Value | Source |
| Molecular Weight | 168.2 g/mol | [3][4] |
| Average Mass | 168.19 g/mol | Calculated |
| Monoisotopic Mass | 168.08987 Da | [2] |
| Appearance | Pale yellow solid | [3] |
| Storage Conditions | 0-8 °C | [3] |
The distinction between molecular weight (based on isotopic averages) and monoisotopic mass (based on the most abundant isotopes) is crucial for high-resolution mass spectrometry analysis.
Definitive Determination of Molecular Weight
While theoretical calculation provides an expected value, experimental verification is the cornerstone of chemical identification. High-resolution mass spectrometry is the gold standard for this purpose.
Theoretical Calculation
The molecular weight is calculated from the molecular formula (C₈H₁₂N₂O₂) using the atomic weights of each element:
-
(8 x 12.011) + (12 x 1.008) + (2 x 14.007) + (2 x 15.999) = 168.19 g/mol
Experimental Verification via Mass Spectrometry
Electrospray Ionization-Time of Flight (ESI-TOF) Mass Spectrometry is an exceptionally accurate method for determining the mass-to-charge ratio (m/z) of a compound. Its soft ionization technique minimizes fragmentation, allowing for clear observation of the molecular ion.
Causality Behind Experimental Choices:
-
ESI: Chosen for its ability to ionize polar molecules like carboxylic acids gently, preserving the parent molecule.
-
TOF Analyzer: Selected for its high resolution and mass accuracy, which is essential to confirm the elemental composition.
-
Positive/Negative Mode: Running in both modes is crucial. The carboxylic acid proton can be easily lost, yielding a strong signal ([M-H]⁻) in negative mode. In positive mode, the pyrazole nitrogens can be protonated, giving an [M+H]⁺ signal.
Caption: Workflow for molecular weight verification by ESI-TOF Mass Spectrometry.
Protocol 2.2.1: ESI-TOF Mass Spectrometry Analysis
This protocol is a self-validating system; the presence of multiple, correctly identified adducts with high mass accuracy confirms the molecular weight.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium formate) to ensure mass accuracy below 5 ppm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid in a 1:1 mixture of acetonitrile and deionized water. Prepare a final working solution of 10 µg/mL by diluting the stock with the same solvent containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5 µL/min using a syringe pump.
-
Positive Ion Mode Acquisition:
-
Set the capillary voltage to +3.5 kV.
-
Acquire data over a mass range of m/z 100-500.
-
Look for the protonated molecular ion [M+H]⁺ and the sodium adduct [M+Na]⁺.
-
-
Negative Ion Mode Acquisition:
-
Set the capillary voltage to -3.0 kV.
-
Acquire data over the same mass range.
-
Look for the deprotonated molecular ion [M-H]⁻.
-
-
Data Analysis:
-
Process the resulting spectra to identify the peaks corresponding to the expected ions.
-
Compare the measured m/z values with the theoretical values. The difference should be less than 0.001 Da for a confident identification.
-
Expected Adducts for Validation
| Ion | Theoretical m/z | Observed in |
| [M+H]⁺ | 169.09715 | Positive Mode |
| [M+Na]⁺ | 191.07909 | Positive Mode |
| [M-H]⁻ | 167.08259 | Negative Mode |
| (Theoretical m/z values are based on monoisotopic masses)[2] |
Synthesis and Purification
The synthesis of pyrazole carboxylic acids typically involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative.[5][6]
Proposed Synthetic Pathway
A robust synthesis for this target molecule involves the reaction of a suitably substituted β-ketoester with methylhydrazine, followed by saponification of the resulting ester.
Caption: Plausible synthetic route to the target compound.
Protocol 3.2.1: Laboratory Scale Synthesis
-
Cyclocondensation: To a solution of ethyl 2-formylhexanoate (1 equivalent) in absolute ethanol, add methylhydrazine (1.1 equivalents) dropwise at room temperature. Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Workup & Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester intermediate.
-
Saponification: Dissolve the crude ethyl 1-methyl-5-propyl-1H-pyrazole-4-carboxylate in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide. Heat to 60°C for 2 hours.[7]
-
Acidification: Cool the mixture to 0°C in an ice bath and slowly acidify with concentrated HCl until the pH is ~2. A precipitate should form.
-
Final Product Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the final product, 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid.[7]
Applications in Research and Development
Substituted pyrazole carboxylic acids are highly valued scaffolds in modern chemistry. Their rigid, planar structure and defined arrangement of hydrogen bond donors and acceptors make them ideal for interacting with enzyme active sites.
-
Agrochemicals: These compounds are crucial intermediates in the synthesis of modern fungicides, particularly succinate dehydrogenase inhibitors (SDHIs).[3][8] The specific substitutions on the pyrazole ring modulate the biological activity and spectrum of the final active ingredient.
-
Pharmaceuticals: Pyrazole derivatives are core components of numerous drugs. Notably, related structures form the foundation of blockbuster drugs like Sildenafil, where the pyrazole moiety is a key pharmacophore.[9][10][11] This compound serves as a valuable starting material for creating libraries of potential drug candidates for screening.
-
Material Science: The carboxylic acid group allows this molecule to be used as a ligand in the construction of metal-organic frameworks (MOFs), which have applications in catalysis and gas storage.[5]
Conclusion
1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid is a well-defined chemical entity with a molecular weight of approximately 168.2 g/mol . This value, confirmed through high-resolution mass spectrometry, underpins its identity in complex research and development pipelines. Its established role as a synthetic intermediate in the pharmaceutical and agrochemical industries highlights its importance. The protocols and data presented in this guide provide a robust framework for scientists to synthesize, characterize, and effectively utilize this valuable heterocyclic building block.
References
-
1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid - C8H12N2O2. Mol-Instincts. [Link]
-
1-methyl-5-propyl-1h-pyrazole-4-carboxylic acid. PubChemLite. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]
-
1-Methyl-1H-pyrazole-4-carboxylicacid | C5H5N2O2. Automated Topology Builder (ATB). [Link]
-
Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (4). ResearchGate. [Link]
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]
-
Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. ResearchGate. [Link]
-
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. PharmaCompass. [Link]
-
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. [Link]
Sources
- 1. 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid - C8H12N2O2 | CSSB00000740408 [chem-space.com]
- 2. PubChemLite - 1-methyl-5-propyl-1h-pyrazole-4-carboxylic acid (C8H12N2O2) [pubchemlite.lcsb.uni.lu]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid | CAS 705270-06-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 [smolecule.com]
- 6. uomphysics.net [uomphysics.net]
- 7. 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | 5952-92-1 [chemicalbook.com]
- 8. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. 1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | 139756-00-6 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
